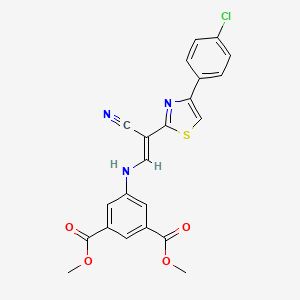

(E)-dimethyl 5-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate

Description

Properties

IUPAC Name |

dimethyl 5-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O4S/c1-29-21(27)14-7-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-3-5-17(23)6-4-13/h3-9,11-12,25H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXSPGZPCJGFMD-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-dimethyl 5-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, particularly its antimicrobial and anticancer activities.

Chemical Structure

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C22H20ClN3O4S

- SMILES Notation : CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC=CS4)C(=O)C1)C

This complex structure features a thiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and subsequent coupling reactions. The synthetic pathway often includes:

- Formation of Thiazole Derivative : Utilizing 4-chlorobenzaldehyde and thioamide reagents.

- Cyanovinyl Group Introduction : Achieved through condensation reactions.

- Final Coupling : Linking the thiazole derivative to isophthalate through amide bond formation.

Antimicrobial Activity

Recent studies indicate that compounds with thiazole rings exhibit significant antimicrobial properties. For instance:

- Activity Against Bacteria : Thiazole derivatives have shown effectiveness against various strains of Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated that this compound exhibited inhibitory effects on these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of thiazole-containing compounds has been extensively researched. Specific findings regarding this compound include:

- Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it effectively inhibited cell proliferation and induced apoptosis in these cancer cells .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 12 | Cell cycle arrest at G1 phase |

Case Studies

Several case studies have documented the biological activity of related thiazole compounds, highlighting their pharmacological relevance:

- In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor growth rates compared to control groups, affirming their potential as therapeutic agents .

- Combination Therapies : Research indicates that combining thiazole derivatives with existing chemotherapeutics may enhance efficacy and reduce side effects, demonstrating a synergistic effect in cancer treatment protocols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Thiazole derivatives, including those similar to (E)-dimethyl 5-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate, have demonstrated significant anticancer properties. Research indicates that thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that thiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A-431 (epidermoid carcinoma), with some compounds demonstrating activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. For example, certain thiazole compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various drug-resistant fungi . The incorporation of the 4-chlorophenyl group enhances the potency of these compounds against resistant strains.

Materials Science

Fluorescent Dyes

Thiazole-based compounds are often utilized as fluorescent dyes due to their unique electronic properties. The incorporation of a cyanovinyl moiety in this compound may enhance its fluorescence characteristics, making it suitable for applications in bioimaging and as sensors for environmental monitoring . The ability to emit light upon excitation allows for its use in various analytical techniques.

Polymer Chemistry

The compound's structure suggests potential applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of thiazole units into polymer matrices can improve material stability and functionality, making them suitable for advanced material applications such as coatings, adhesives, and composite materials .

Agricultural Chemistry

Pesticide Development

Thiazole derivatives have been explored for their potential use as agrochemicals. Compounds with similar structures have shown promise as pesticides due to their ability to disrupt biological processes in pests. The chlorophenyl substitution is particularly relevant for enhancing insecticidal activity against various agricultural pests . Research into the synthesis of new thiazole-based pesticides is ongoing, with a focus on developing environmentally friendly alternatives to existing chemical pesticides.

Case Studies

- Anticancer Studies : A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited significantly higher activity compared to their unsubstituted counterparts .

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives against resistant bacterial strains. The findings highlighted that certain compounds showed superior efficacy compared to traditional antibiotics, suggesting their potential as new therapeutic agents .

- Fluorescent Applications : Researchers developed a series of fluorescent probes based on thiazole derivatives for use in live-cell imaging. These probes demonstrated excellent photostability and biocompatibility, making them ideal candidates for biological applications .

Comparison with Similar Compounds

Halogen-Substituted Thiazole Derivatives

Compounds 4 and 5 (from and ) share a thiazole backbone but differ in halogen substituents:

- 4 : 4-(4-chlorophenyl)-thiazole derivative.

- 5 : 4-(4-fluorophenyl)-thiazole derivative.

Both are isostructural, crystallizing in the triclinic $ P\overline{1} $ system with two independent molecules per asymmetric unit. Despite similar conformations, the chlorine atom in 4 introduces steric and electronic differences compared to fluorine in 5 , leading to distinct crystal packing arrangements .

Table 1: Crystallographic and Structural Comparison

Functional Group Variations

The target compound’s cyanovinyl linker contrasts with the dimethylamino benzylidene group in the derivative. The cyano group’s electron-withdrawing nature may reduce basicity compared to the electron-donating dimethylamino group, altering binding affinities in biological systems .

Electronic and Reactivity Profiles

The absolute hardness ($ \eta $) and electronegativity ($ \chi $) concepts () provide insight into reactivity. Chlorine’s higher electronegativity compared to fluorine may increase the target compound’s hardness, reducing polarizability and influencing intermolecular interactions (e.g., halogen bonding in crystal packing) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-dimethyl 5-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally similar thiazole derivatives often involves condensation reactions under reflux conditions. For example, refluxing precursors (e.g., aminothiazolones) with aldehydes or ketones in acetic acid with sodium acetate as a catalyst is a common approach . Optimization includes varying solvents (e.g., DMF, acetic acid), reaction times (3–5 hours), and purification via recrystallization from polar aprotic/organic solvent mixtures. Chromatographic methods (TLC, HPLC) and spectral analysis (IR, NMR) are critical for monitoring reaction progress and purity .

Q. How can the structural integrity and purity of this compound be validated?

- Methodology : Use a combination of spectral and elemental analysis. Infrared (IR) spectroscopy identifies functional groups like cyano (-CN) and ester (-COOCH₃) moieties. Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry (e.g., E/Z isomerism via coupling constants). Elemental analysis (CHNS) verifies stoichiometric ratios, while mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What are the key challenges in synthesizing the (E)-isomer of this compound?

- Methodology : The E-configuration of the cyanovinyl group is critical for bioactivity. Steric and electronic factors during condensation reactions can favor Z-isomers. Strategies include using bulky catalysts, controlled pH (e.g., sodium acetate buffers), and post-synthesis purification via column chromatography to isolate the E-isomer. Computational modeling (DFT) can predict thermodynamic stability of isomers to guide synthesis .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against therapeutic targets?

- Methodology : Dock the compound into active sites of enzymes (e.g., cyclooxygenase COX1/2, kinases) using software like AutoDock Vina. Optimize ligand conformations by adjusting torsion angles of the thiazole and cyanovinyl groups. Validate docking poses with MD simulations (GROMACS) to assess binding stability. Compare results with known inhibitors (e.g., thiazole-based COX inhibitors) to infer mechanism .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology : Conflicting NMR signals (e.g., overlapping aromatic protons) can be addressed via 2D techniques (COSY, HSQC) to assign coupling networks. For ambiguous NOE effects, rotating-frame Overhauser spectroscopy (ROESY) clarifies spatial proximity of substituents. Discrepancies in elemental analysis may require alternative synthesis routes or high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodology : Systematically modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or methoxyphenyl) and evaluate changes in potency. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate functional groups with activity. QSAR models (e.g., CoMFA) can identify critical electronic (HOMO/LUMO) or steric parameters influencing binding .

Q. What are the limitations of current synthetic methods for scaling up production of this compound?

- Methodology : Challenges include low yields from side reactions (e.g., hydrolysis of ester groups) and scalability of purification (e.g., recrystallization). Flow chemistry can improve reproducibility, while green solvents (e.g., ethanol/water mixtures) reduce environmental impact. Process analytical technology (PAT) monitors real-time reaction parameters to optimize scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.